3-(Methoxymethyl)benzene-1-thiol
Description
3-(Methoxymethyl)benzene-1-thiol is a benzenethiol derivative featuring a thiol (-SH) group at the 1-position and a methoxymethyl (-CH2-O-CH3) substituent at the 3-position. The methoxymethyl group introduces steric bulk and electron-donating effects via the oxygen atom, influencing the compound’s physicochemical properties, such as acidity, solubility, and reactivity.
Properties
IUPAC Name |
3-(methoxymethyl)benzenethiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10OS/c1-9-6-7-3-2-4-8(10)5-7/h2-5,10H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPCDGHWAUUJRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the reaction of 3-(Methoxymethyl)benzene with thiourea, followed by hydrolysis to yield the desired thiol compound . Another approach involves the use of sodium hydrosulfide with 3-(Methoxymethyl)benzene under suitable conditions to introduce the thiol group .
Industrial Production Methods
Industrial production of 3-(Methoxymethyl)benzene-1-thiol may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)benzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
3-(Methoxymethyl)benzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)benzene-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to the modulation of biochemical pathways and cellular processes .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Synthesis : Methoxymethyl-substituted compounds (e.g., indole derivatives in ) are synthesized via alkylation or etherification, suggesting analogous routes for this compound .
- Safety : 3-Methylbenzenethiol has a density of 1.044 g/mL and requires standard thiol-handling precautions (e.g., ventilation, avoiding oxidation) . The methoxymethyl analog may pose similar risks but with additional considerations for ether stability.
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